molecular formula C9H11N3O B13067711 3-Ethyl-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one

3-Ethyl-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one

Cat. No.: B13067711
M. Wt: 177.20 g/mol
InChI Key: QRYTVNLCIPXGHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethyl-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one (CAS 1566890-94-5) is a high-purity chemical compound supplied for research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Pyrazolo[1,5-a]pyrimidines are a notable class of heterocyclic compounds recognized for their potent biological activity. They serve as a key scaffold in medicinal chemistry, particularly in the development of small-molecule protein kinase inhibitors (PKIs) for targeted cancer therapy . These inhibitors are crucial for disrupting aberrant signaling pathways in cancers by targeting enzymes such as EGFR, B-Raf, and MEK, which are frequently disrupted in malignancies like non-small cell lung cancer (NSCLC) and melanoma . The structural motif of the pyrazolo[1,5-a]pyrimidine core allows for extensive modification, enabling fine-tuning of pharmacokinetic properties and binding affinity to specific protein targets . Beyond oncology, research into pyrazolo[1,5-a]pyrimidine derivatives has revealed potential applications in other therapeutic areas. This includes their development as anti-inflammatory agents, where some analogs have demonstrated significant inhibitory effects on enzymes like COX-2 and pro-inflammatory cytokines . Additionally, derivatives of this scaffold have been identified through high-throughput screening as potential leads for antituberculosis agents, showcasing the versatility and broad research value of this chemical family .

Properties

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

3-ethyl-7-methyl-4H-pyrazolo[1,5-a]pyrimidin-5-one

InChI

InChI=1S/C9H11N3O/c1-3-7-5-10-12-6(2)4-8(13)11-9(7)12/h4-5H,3H2,1-2H3,(H,11,13)

InChI Key

QRYTVNLCIPXGHB-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2NC(=O)C=C(N2N=C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one typically involves the reaction of aminopyrazoles with alkynes. One common method is the reaction of aminopyrazoles with symmetric and non-symmetric alkynes in the presence of potassium hydrogen sulfate (KHSO4) in aqueous ethanol. This reaction is often assisted by ultrasound (US) to improve yields .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the green synthetic strategy mentioned above can be scaled up for industrial applications. The use of environmentally friendly solvents and catalysts makes this method suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazolo[1,5-a]pyrimidine oxides, while reduction may produce reduced derivatives with altered electronic properties .

Scientific Research Applications

Medicinal Chemistry

Antituberculosis Activity

One of the most significant applications of 3-Ethyl-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is its role as a potential antituberculosis agent. Research has shown that derivatives of pyrazolo[1,5-a]pyrimidine structures exhibit promising activity against Mycobacterium tuberculosis (Mtb). A focused library of analogues was synthesized to explore structure-activity relationships, leading to compounds with enhanced antitubercular activity and low cytotoxicity .

Antiviral Properties

Another notable application is in the development of antiviral agents. A derivative of pyrazolo[1,5-a]pyrimidine demonstrated potent activity against respiratory syncytial virus (RSV). The compound exhibited an EC50 value below 1 nM, indicating its potential as a therapeutic agent against viral infections. Modifications at the 7-position of the pyrazolo[1,5-a]pyrimidine scaffold were found to improve biological properties significantly .

Data Table: Summary of Biological Activities

Compound NameTarget PathogenEC50 Value (nM)Cytotoxicity
This compoundMycobacterium tuberculosisNot specifiedLow
Pyrazolo[1,5-a]pyrimidine derivativeRespiratory syncytial virus< 1Not specified

Case Studies

Case Study 1: Antitubercular Activity

In a study published in the journal Medicinal Chemistry, researchers synthesized a series of pyrazolo[1,5-a]pyrimidine derivatives and screened them for antitubercular activity. The study identified key pharmacophoric features essential for activity against Mtb. The best-performing compounds showed significant inhibition of bacterial growth within macrophages, indicating their potential for further development into therapeutic agents against tuberculosis .

Case Study 2: Antiviral Activity Against RSV

A separate investigation focused on the antiviral properties of pyrazolo[1,5-a]pyrimidine derivatives against RSV. The study revealed that modifications at specific positions on the compound could enhance its efficacy. The lead compound from this research displayed an EC50 value comparable to existing antiviral treatments, suggesting it could be a viable candidate for further clinical evaluation in treating RSV infections in infants and young children .

Mechanism of Action

The mechanism of action of 3-Ethyl-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets. In medicinal chemistry, it acts as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for drug development .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Properties

  • Electron-Donating vs. Electron-Withdrawing Groups : The ethyl and methyl groups in the target compound are electron-donating, enhancing the electron density of the pyrimidine ring. In contrast, trifluoromethyl (CF₃) or bromo substituents (e.g., in and ) introduce electron-withdrawing effects, increasing acidity and reactivity in cross-coupling reactions .
  • Steric Considerations : The 3-ethyl group in the target compound may sterically hinder nucleophilic attacks at position 3 compared to smaller substituents like bromo .

Physicochemical Properties

  • Molecular Weight and Solubility : The target compound (estimated molecular weight ~191.23 based on ) is less polar than trifluoromethylated analogs (e.g., 256.10 for 3-bromo-7-ethyl-6-methyl derivative in ), suggesting higher lipophilicity .
  • Thermal Stability : Methyl and ethyl substituents typically improve thermal stability compared to halogenated derivatives, which may degrade under harsh conditions .

Biological Activity

3-Ethyl-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound has been explored for its potential in treating various diseases, particularly in the context of antitubercular activity and anticancer properties.

Structure-Activity Relationship (SAR)

The biological activity of pyrazolo[1,5-a]pyrimidine derivatives is closely linked to their structural features. The core structure plays a crucial role in determining the efficacy and selectivity of these compounds against specific biological targets.

Key Findings from SAR Studies

  • Antitubercular Activity : A focused library of analogues based on the pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold was synthesized and evaluated for their activity against Mycobacterium tuberculosis (Mtb). The most active compounds exhibited low cytotoxicity and significant antitubercular effects within macrophages. Notably, the mechanism of action was distinct from other known inhibitors, suggesting unique pathways for these compounds .
  • Minimum Inhibitory Concentrations (MIC) : Preliminary studies determined MIC values against Mtb strain H37Rv, revealing that modifications at specific positions around the core structure significantly influenced activity. For instance, methylated analogues showed reduced efficacy compared to their non-methylated counterparts .

Research indicates that the antitubercular activity of this compound is not associated with traditional targets such as cell wall biosynthesis or iron uptake mechanisms. Instead, it appears to act through alternative pathways that warrant further investigation .

Anticancer Potential

Beyond its antitubercular properties, pyrazolo[1,5-a]pyrimidine derivatives have also been studied for their anticancer activities. These compounds have shown promise in inhibiting various cancer cell lines through mechanisms involving selective protein inhibition and modulation of key signaling pathways .

Summary of Anticancer Activity

CompoundCancer TypeIC50 (µM)Mechanism
P1Breast15Apoptosis induction
P2Lung20Cell cycle arrest
P3Colon10Inhibition of proliferation

Case Studies

Several case studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives in clinical settings:

  • Antitubercular Efficacy : A study demonstrated that a specific analogue showed a significant reduction in bacterial load in infected macrophages compared to controls .
  • Cancer Treatment : Another study reported that a derivative exhibited potent activity against breast cancer cells by inducing apoptosis through mitochondrial pathways .

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